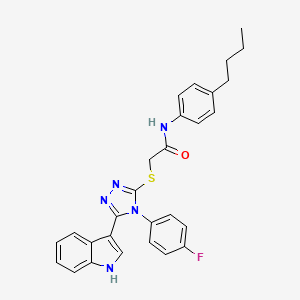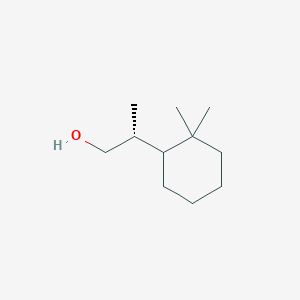
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol, commonly known as DMCP, is a chiral alcohol that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and flavors. DMCP has a unique structure that makes it an attractive molecule for researchers to study its synthesis, mechanism of action, and its potential applications.
Mechanism of Action
The mechanism of action of DMCP is not fully understood. However, it is believed that DMCP exerts its biological activity through its interaction with specific targets in the cell.
Biochemical and Physiological Effects:
DMCP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMCP has antibacterial, antifungal, and antiviral properties. DMCP has also been found to have insecticidal and acaricidal properties.
Advantages and Limitations for Lab Experiments
DMCP has several advantages for lab experiments. It is a chiral molecule, which makes it an attractive molecule for studying asymmetric synthesis. DMCP also has a unique flavor profile, which makes it an attractive molecule for use in flavoring agents.
However, DMCP has some limitations for lab experiments. DMCP is a highly reactive molecule, which makes it difficult to handle in large quantities. DMCP is also a relatively expensive molecule, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on DMCP. One area of research is the development of new synthesis methods for DMCP that are more efficient and cost-effective. Another area of research is the identification of new potential applications for DMCP in various fields such as pharmaceuticals, agrochemicals, and flavors. Additionally, further studies are needed to fully understand the mechanism of action of DMCP and its potential effects on human health and the environment.
Synthesis Methods
DMCP can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts reaction, and reduction of ketones. The most commonly used method for synthesizing DMCP is the Grignard reaction, which involves the reaction of 2,2-dimethylcyclohexanone with magnesium in the presence of anhydrous ether to form the Grignard reagent. The Grignard reagent is then reacted with propylene oxide to produce DMCP.
Scientific Research Applications
DMCP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DMCP has been found to have antibacterial, antifungal, and antiviral properties. DMCP has also been found to have potential applications in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
In the agrochemical industry, DMCP has been found to be an effective insecticide and acaricide. DMCP has also been found to have potential applications in the synthesis of chiral agrochemicals.
In the flavor industry, DMCP has been found to have a unique flavor profile, which makes it an attractive molecule for use in flavoring agents.
properties
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSACONFAHOHJT-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)
![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)
![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)
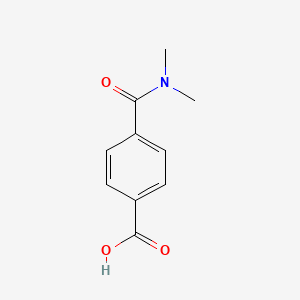
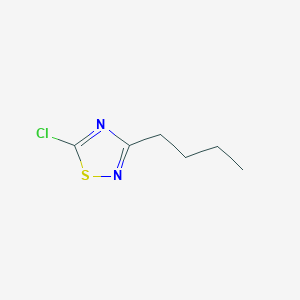
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)

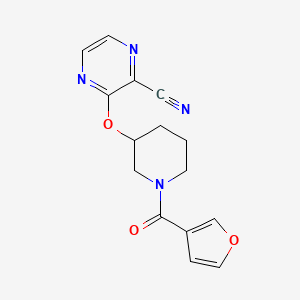
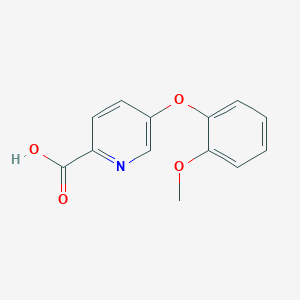
![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)
![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)
